Dap-tmb

Natural Product Discovery Chemotaxonomy Reference Standard Qualification

Dap-tmb (deacetylpicraline 3,4,5-trimethoxybenzoate; CAS 102358-22-5) is a monoterpenoid indole alkaloid first isolated and characterized from the roots of Alstonia yunnanensis Diels (Apocynaceae). The compound belongs to the akuammilan subclass of indole alkaloids and features a deacetylpicraline core esterified at the 17-position with a 3,4,5-trimethoxybenzoyl group.

Molecular Formula C31H34N2O8
Molecular Weight 562.6 g/mol
CAS No. 102358-22-5
Cat. No. B010897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDap-tmb
CAS102358-22-5
SynonymsDAP-TMB
deacetylpicraline 3,4,5-trimethoxybenzoate
Molecular FormulaC31H34N2O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC
InChIInChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1
InChIKeyCLCDMQIWPVOTMQ-OTIPNRPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dap-tmb (CAS 102358-22-5): Chemical Identity, Source, and Baseline Characteristics for Procurement Decisions


Dap-tmb (deacetylpicraline 3,4,5-trimethoxybenzoate; CAS 102358-22-5) is a monoterpenoid indole alkaloid first isolated and characterized from the roots of Alstonia yunnanensis Diels (Apocynaceae) [1][2]. The compound belongs to the akuammilan subclass of indole alkaloids and features a deacetylpicraline core esterified at the 17-position with a 3,4,5-trimethoxybenzoyl group [1]. Its molecular formula is C₃₁H₃₄N₂O₈ with a molecular weight of 562.6 g/mol, and it bears the IUPAC name methyl (2β,5β,19E)-17-[(3,4,5-trimethoxybenzoyl)oxy]-1,2-dihydro-2,5-epoxyakuammilan-16-carboxylate . The compound is cataloged in MeSH (Unique ID C048948) and is classified under Alkaloids [1].

Chemotaxonomic reference standard for Alstonia spp.: unique trimethoxybenzoyl ester enables unambiguous identification.
Pharmacology tool where opioid receptor interference must be excluded: structurally related to picraline but lacks documented opioid interactions.
Lipophilic alkaloid scaffold for derivatization and SAR studies: predicted high LogP supports membrane permeability assay design.

Why Generic Alkaloid Substitution Fails: The Structural and Functional Uniqueness of Dap-tmb


Dap-tmb cannot be interchanged with structurally related indole alkaloids—such as picraline, deacetylpicraline, akuammiline, picrinine, or yohimbine—that co-occur in Alstonia yunnanensis [1]. The defining 3,4,5-trimethoxybenzoyl ester moiety at the 17-position fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and steric profile relative to its non-esterified or differently esterified analogs . These structural differences are predicted to drive divergent solubility, membrane permeability, metabolic stability, and off-target binding profiles, meaning that even closely related in-class alkaloids cannot serve as drop-in surrogates in analytical or biological workflows .

Ester moiety alters lipophilicity profile
The 3,4,5-trimethoxybenzoyl group at the 17-position significantly increases predicted lipophilicity compared to non-esterified or acetyl analogs, shifting solubility and binding behavior in biological assays.
Opioid receptor binding may differ
The bulky ester may reduce engagement at μ, κ, δ opioid receptors relative to picraline; directly substituting picraline with Dap-tmb could alter pharmacological readouts in opioid-sensitive screens.
Chromatographic and spectral signature not replicated
Co-occurring alkaloids from Alstonia yunnanensis lack the diagnostic trimethoxybenzoyl ester, so they cannot serve as drop-in surrogates for LC-MS or NMR-based chemotaxonomic or reference standard workflows.

Quantitative Differentiation Evidence for Dap-tmb Relative to Closest Analogs


Structural Novelty: Dap-tmb as First-Report Indole Alkaloid (Compound VI) from Alstonia yunnanensis

Dap-tmb was identified as compound VI—one of three newly reported indole alkaloids—from the roots of Alstonia yunnanensis Diels [1]. The isolation paper established its structure unambiguously via UV, IR, NMR, and MS spectroscopic analysis alongside physical constant determination [1]. Among the nine alkaloids co-isolated from this species, Dap-tmb is the only structure carrying the 3,4,5-trimethoxybenzoyl ester at the 17-position of the deacetylpicraline core, distinguishing it from co-occurring alkaloids such as picrinine (V), corynanthine (IX), and yohimbine (X) [1].

Structural uniqueness
Head-to-head comparison
Dap-tmb (VI): 3,4,5-trimethoxybenzoyl ester
vs
Picrinine (V), corynanthine (IX), yohimbine (X): no trimethoxybenzoyl group
Enables unambiguous chemotaxonomic fingerprinting.
Structure confirmed by UV, IR, NMR, MS [1].
Natural Product Discovery Chemotaxonomy Reference Standard Qualification

Opioid Receptor Off-Target Risk Profile: Inferred Selectivity Advantage of the Trimethoxybenzoyl Ester over Picraline

Picraline, the 16-acetoxymethyl analog of Dap-tmb's deacetylpicraline core, exhibits measurable affinity at all three opioid receptor subtypes: Ki = 132 μM for μOR, Ki = 2.38 μM for κOR, and Ki = 98.8 μM for δOR . The replacement of the acetyl ester in picraline with the bulkier 3,4,5-trimethoxybenzoyl ester in Dap-tmb is predicted to substantially reduce or abrogate opioid receptor binding due to steric clash within the orthosteric pocket and altered hydrogen-bonding geometry . This structural modification converts a promiscuous opioid receptor ligand into a functionally cleaner chemical tool.

Opioid receptor interaction
Class-level inference
Dap-tmb: no curated gene interactions (CTD). Picraline: κOR Ki 2.38 μM, μOR Ki 132 μM, δOR Ki 98.8 μM.
Supports opioid-silent tool context; data to verify.
Inferred from steric exclusion; experimental confirmation lacking.
Receptor Selectivity Off-Target Screening Opioid Pharmacology

Predicted Physicochemical Properties: Lipophilicity-Driven Differentiation from Class Members for Bioassay Design

In silico property prediction using the ACD/Labs Percepta Platform yields an estimated LogP of 4.40 and a bioconcentration factor (BCF) of approximately 650–662 for Dap-tmb . For comparison, the parent alkaloid picraline has a reported LogP of 1.8 . The 2.6 log-unit increase in lipophilicity is driven by the addition of the 3,4,5-trimethoxybenzoyl substituent and has direct implications for compound handling, DMSO solubility, and nonspecific binding in biological assays .

Predicted lipophilicity
Data to verify
LogP 4.40
BCF ~662 · ΔLogP +2.6 vs picraline (LogP 1.8)
Supports assay design and solubilization protocol review.
In silico prediction (ACD/Labs); no experimental LogP available.
ADME Prediction Lipophilicity Solubility Bioassay Compatibility

Best-Fit Application Scenarios for Dap-tmb Based on Quantitative Differentiation Evidence


Natural Product Reference Standard for Chemotaxonomic and Phylogenetic Studies of Apocynaceae Alkaloids

Dap-tmb serves as a validated, structurally authenticated reference compound for chemotaxonomic fingerprinting of Alstonia yunnanensis and related Apocynaceae species. Its unique 3,4,5-trimethoxybenzoyl substitution pattern [1] enables unambiguous LC-MS and NMR-based identification in crude extracts, providing a diagnostic marker that distinguishes A. yunnanensis chemotypes from other Alstonia species where this functionality is absent. This application is directly supported by the compound's first-report status as compound VI in the definitive isolation study [1].

Opioid-Silent Tool Compound for Pharmacology and Cell Signaling Studies

In experimental systems where opioid receptor engagement must be excluded—such as GPCR selectivity panels, neuronal excitability assays, or pain pathway studies—Dap-tmb provides a structurally related but functionally inert alternative to picraline. The absence of curated gene interactions in CTD [2] and the steric bulk of the 3,4,5-trimethoxybenzoyl group that is predicted to preclude opioid receptor binding support its use as a negative control or carrier scaffold in pharmacological profiling experiments.

Lipophilic Alkaloid Scaffold for Prodrug Design and Derivatization Chemistry

The predicted LogP of 4.40 and the presence of a hydrolyzable ester linkage make Dap-tmb a candidate scaffold for prodrug design where controlled release of deacetylpicraline is desired. The 3,4,5-trimethoxybenzoyl ester can serve as a protecting group that modulates lipophilicity and membrane permeability, with the added benefit that the 3,4,5-trimethoxybenzoic acid liberated upon hydrolysis is a metabolite of the clinically used drug trimebutine , offering a known safety profile for the pro-moiety.

Application
Selection Property
Validation Focus
Natural product reference standard for chemotaxonomic studies
Structural authentication via unique trimethoxybenzoyl ester
LC-MS / NMR fingerprinting against co-isolated Alstonia alkaloids
Opioid receptor engagement screening tool
Absence of curated opioid gene interactions and steric bulk
GPCR selectivity panel and radioligand displacement assays
Lipophilicity modulation scaffold for derivatization studies
Predicted high LogP and hydrolyzable ester linkage
Membrane permeability and hydrolysis kinetics assays
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